N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine
Description
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine is a synthetic organic compound featuring a cyclobutanamine moiety linked via a methyl group to a 2-bromo-4-fluorophenyl aromatic ring.
Properties
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-11-6-9(13)5-4-8(11)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODWXSAWTAOZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Positional Isomers
- N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine (CAS 1251209-10-5)
- Structure : Bromine at position 4, fluorine at position 3 on the phenyl ring; additional N-methyl group.
- Molecular Formula : C₁₂H₁₅BrFN
- Molecular Weight : 258.17 g/mol
- Key Difference : N-methylation reduces hydrogen-bonding capacity compared to the target compound. Positional isomerism may alter steric and electronic interactions .
Cycloalkane Ring Variants
- N-(2-bromo-4-fluorophenethyl)cyclopropanamine (CAS 1249367-02-9) Structure: Cyclopropane ring instead of cyclobutane; phenethyl linker.
Halogenation and Functional Group Modifications
- Molecular Formula: C₁₂H₁₆FN Molecular Weight: 193.27 g/mol Key Difference: Absence of bromine reduces molecular weight and lipophilicity. Methyl group introduces steric bulk .
- N-[(2,4-Difluorophenyl)methyl]cyclobutanamine (CAS 1250017-40-3) Structure: Two fluorine atoms at positions 2 and 4.
Pharmacologically Explored Analogs
- N-(4-Morpholinobenzyl)cyclobutanamine (10d) Structure: Morpholine substituent on the phenyl ring. Molecular Formula: C₁₅H₂₃N₂O₂ Molecular Weight: 247.18 g/mol Key Difference: Morpholine group enhances solubility and hydrogen-bonding capacity, making it more suitable for antiviral applications .
Structural and Physicochemical Data Table
Key Research Findings
Biological Activity
N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 244.10 g/mol. The compound features a cyclobutanamine core with a bromine and fluorine substituted phenyl ring, which contributes to its reactivity and biological activity.
Structural Characteristics
| Attribute | Details |
|---|---|
| Molecular Formula | C10H11BrFN |
| Molecular Weight | 244.10 g/mol |
| Core Structure | Cyclobutanamine |
| Substituents | Bromine (Br), Fluorine (F) |
The presence of halogen substituents is significant as they can enhance the compound's binding affinity to biological targets, potentially modulating various biochemical pathways.
Pharmacological Effects
Preliminary studies suggest that this compound may exhibit several pharmacological effects, including:
- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation through modulation of inflammatory pathways.
- Antitumor Activity : The structural characteristics imply potential interactions with cancer-related targets, making it a candidate for further investigation in oncology.
While the precise mechanisms remain under investigation, the halogen substituents on the phenyl ring are believed to play a crucial role in enhancing binding affinity to specific enzymes or receptors. This interaction may lead to modulation of their activity and subsequent biological effects.
Case Studies and Research Findings
- Study on PI3K Inhibition : Research has indicated that compounds with similar structures can inhibit class II phosphoinositide-3-kinases (PI3Ks), which are critical in cell signaling pathways involved in cell growth and survival. For instance, modifications to the phenyl ring significantly impacted inhibitory activity, suggesting that structural variations can lead to enhanced pharmacological effects .
- Antitumor Potential : A study focusing on analogs of cyclobutanamines reported promising antitumor activity against various cancer cell lines. The incorporation of halogens was found to improve potency against specific cancer targets .
- Binding Studies : Investigations into the binding interactions between this compound and various biological receptors are ongoing. Initial findings suggest that the compound may effectively modulate receptor activity, influencing downstream signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
